1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
1,4-bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N4O4/c19-17(20,21)11-1-3-13(15(9-11)27(29)30)25-5-7-26(8-6-25)14-4-2-12(18(22,23)24)10-16(14)28(31)32/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYNHZQWDXUAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to achieve the desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The nitro groups and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences, biological activities, and applications of similar piperazine derivatives:
Biological Activity
1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound characterized by a piperazine ring with two nitro groups and two trifluoromethyl groups. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C18H14F6N4O4
- CAS Number : 137918-81-1
- IUPAC Name : this compound
The presence of both nitro and trifluoromethyl groups enhances the compound's reactivity and biological interactions, which are crucial for its pharmacological effects.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes and Receptors : The compound may interact with specific enzymes and receptors, modulating various biochemical pathways.
- Signal Transduction Modulation : It may influence cellular processes such as signal transduction and gene expression through its reactive groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the potential of related piperazine derivatives as antiviral agents against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) with some compounds showing excellent protective activity in bioassays .
Anticancer Activity
The compound's anticancer properties are under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation through various mechanisms. The presence of nitro groups is often associated with increased cytotoxicity against cancer cells. Further studies are needed to elucidate specific pathways involved in its anticancer effects.
Other Therapeutic Potentials
In addition to antimicrobial and anticancer activities, the compound may serve as a potential pharmaceutical intermediate in drug development. Its ability to modulate biological systems suggests applications in various therapeutic areas, including but not limited to:
- Anti-inflammatory Agents : The modulation of inflammatory pathways could be explored.
- Neuroprotective Agents : Given the structural similarities with known neuroprotective compounds, further research could reveal additional therapeutic uses.
Case Studies and Research Findings
A significant body of research has focused on the synthesis and biological evaluation of piperazine derivatives. For instance, a study synthesized novel trifluoromethyl pyridine piperazine derivatives that demonstrated promising antiviral activities against plant viruses, indicating that similar structures may yield beneficial biological activities .
Q & A
Q. What are the optimal synthetic routes for 1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine, and how do reaction conditions influence yield?
The synthesis of this compound involves nucleophilic aromatic substitution (NAS) or coupling reactions due to the electron-withdrawing nitro and trifluoromethyl groups on the aromatic rings. A typical approach includes:
- Step 1 : Piperazine activation via alkylation or acylation using 2-nitro-4-(trifluoromethyl)phenyl precursors.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product .
Critical parameters include solvent polarity (e.g., DCM or THF), temperature control (0–25°C), and stoichiometric ratios (1:2 for piperazine:aryl halide). Yields typically range from 50–70%, with impurities arising from incomplete substitution or dimerization by-products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and F NMR confirm substitution patterns and purity. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm), while CF groups appear as quartets in F NMR (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected ~500–550 g/mol). Fragmentation patterns help identify nitro group loss or piperazine ring stability .
- X-ray Crystallography : Resolves steric effects from ortho-substituted nitro and CF groups, revealing dihedral angles between aromatic rings (~70–80°) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence biological activity compared to other substituents?
The nitro group enhances electrophilicity, improving binding to enzymes like DPP-IV or tyrosinase. For example:
- In piperazine sulfonamides, nitro groups increase inhibitory activity by 3–5× compared to EDG-substituted analogs (e.g., methoxy) due to stronger hydrogen bonding with catalytic residues .
- However, meta-substituted nitro groups reduce activity compared to para/ortho positions, as shown in tyrosinase inhibition studies (IC differences: 0.48 µM vs. 3.81 µM) .
Comparative studies recommend substituting nitro with cyano or trifluoromethoxy groups to balance reactivity and metabolic stability .
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Focus on π-π stacking with phenylalanine residues and halogen bonding via CF groups .
- MD Simulations : GROMACS or AMBER assess conformational stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA ≤ -40 kcal/mol) .
- Pharmacophore Modeling : Identify essential features like hydrogen bond acceptors (nitro group) and hydrophobic regions (CF) using MOE or Phase .
Q. How should researchers address contradictory data in solubility and bioactivity assays?
- Solubility Discrepancies : Use standardized buffers (e.g., PBS pH 7.4) with DMSO <1% to avoid aggregation. Conflicting logP values (~3.5–4.2) may arise from shake-flask vs. HPLC methods; validate via HPLC with a C18 column .
- Bioactivity Variability : Control assay conditions (e.g., ATP concentration in kinase assays). For IC disparities, verify enzyme lot variability (e.g., tyrosinase from different suppliers) .
- Statistical Validation : Apply ANOVA or Grubbs’ test to identify outliers. Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What are the safety and handling protocols for this compound in laboratory settings?
- Hazards : Skin/eye irritation (Category 2A), potential mutagenicity from nitro groups. Use nitrile gloves, fume hoods, and PPE .
- Storage : Stable at RT in amber vials under inert gas (Ar/N). Avoid exposure to strong oxidizers (risk of exothermic decomposition) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to mitigate nitroso by-products .
Q. How do structural analogs with chlorine or fluorine substitutions compare in pharmacological profiles?
- Fluorine Analogs : Higher metabolic stability (e.g., 4-fluorobenzyl derivatives) but reduced solubility. Fluorine’s electronegativity enhances target affinity (e.g., 10× higher DPP-IV inhibition vs. chloro analogs) .
- Chlorine Analogs : Improved membrane permeability (logP ~4.5) but increased hepatotoxicity risks. Comparative SAR studies recommend trifluoromethyl groups for balanced ADME properties .
Q. What are the limitations of current research on this compound, and what gaps require further study?
- Knowledge Gaps : Limited in vivo pharmacokinetic data (e.g., oral bioavailability, CNS penetration). No crystallographic data for receptor-bound complexes .
- Technical Challenges : Scalability of asymmetric synthesis and enantiomeric resolution. Current methods yield racemic mixtures, complicating chirality-dependent activity studies .
- Future Directions : Develop bifunctional derivatives (e.g., PROTACs) targeting kinase degradation or explore photodynamic therapy applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
